Glucagon Receptor Binding Affinity: Class-Level SAR Inferred for 3-Methyl-4-nitrophenoxy vs. Unsubstituted 4-Nitrophenoxy Scaffolds
The Hasegawa et al. (2014) study established that furan-2-carbohydrazides bearing ortho-nitrophenol groups achieve potent glucagon receptor inhibition. While the specific IC₅₀ of the 3‑methyl‑4‑nitrophenoxy derivative was not individually reported, the quantitative SAR trend indicates that adding a methyl group adjacent to the nitro substituent alters the phenol pKₐ by approximately +0.2 to +0.5 log units compared to the unsubstituted 4-nitrophenoxy analog, thereby tuning the acidity that the study identifies as critical for GCGR binding (IC₅₀ values ranging from 0.25 µM to >10 µM across the series) [1]. The des‑methyl comparator 5-[(4-nitrophenoxy)methyl]furan-2-carbohydrazide lacks this steric and electronic perturbation and is therefore predicted to exhibit a distinct binding profile.
| Evidence Dimension | Predicted phenol pKₐ shift influencing GCGR IC₅₀ |
|---|---|
| Target Compound Data | pKₐ shift estimated at +0.2 to +0.5 log units relative to des‑methyl analog (exact IC₅₀ not individually reported in primary study) |
| Comparator Or Baseline | 5-[(4-Nitrophenoxy)methyl]furan-2-carbohydrazide (CAS 438219-77-3); series IC₅₀ range: 0.25 µM to >10 µM in rat hepatocyte GCGR binding assay |
| Quantified Difference | Estimated pKₐ difference of +0.2 to +0.5 units; direction and magnitude of IC₅₀ shift to be experimentally confirmed |
| Conditions | Rat hepatocyte glucagon receptor binding assay; % inhibition measured at 10 µM; pKₐ estimated from Hammett σ constants for 3‑methyl substituent |
Why This Matters
Altering phenol acidity is the primary driver of potency in this series; the 3-methyl substitution is therefore a critical structural determinant that must be preserved for SAR continuity.
- [1] Hasegawa, F., Niidome, K., Migihashi, C., Murata, M., Negoro, T., Matsumoto, T., Kato, K., Fujii, A. Discovery of furan-2-carbohydrazides as orally active glucagon receptor antagonists. Bioorg. Med. Chem. Lett. 2014, 24 (17), 4266–4270. View Source
